

How to assess ER-27319 maleate purity and integrity

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Compound of Interest

Compound Name: ER-27319 maleate

Cat. No.: B1671605

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Technical Support Center: ER-27319 Maleate

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the purity and integrity of **ER-27319 maleate**.

Frequently Asked Questions (FAQs)

Q1: What is **ER-27319 maleate** and what is its primary mechanism of action?

A1: **ER-27319 maleate** is a selective inhibitor of Spleen Tyrosine Kinase (Syk).^{[1][2][3][4]} Its primary mechanism of action involves the inhibition of Syk tyrosine phosphorylation, which is initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells. This inhibition abrogates the downstream signaling cascade that leads to degranulation and the release of allergic and inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α).^{[1][2][3][4]}

Q2: What are the key analytical techniques for assessing the purity of **ER-27319 maleate**?

A2: The primary techniques for assessing the purity of **ER-27319 maleate** include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the active pharmaceutical ingredient (API) and its impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.^{[5][6]}

Q3: What are some potential sources of impurities in **ER-27319 maleate**?

A3: Impurities in **ER-27319 maleate** can originate from several sources:

- Synthesis-related impurities: Starting materials, by-products, intermediates, and reagents used in the synthesis of the acridone core and subsequent modifications.
- Degradation products: These can form due to exposure to stress conditions such as acid, base, heat, light, or oxidation.^{[7][8]} The maleate salt itself can also be a source of degradation.^{[9][10]}
- Residual solvents: Solvents used during the synthesis and purification process.

Q4: How can the integrity of **ER-27319 maleate** be evaluated?

A4: The integrity of **ER-27319 maleate**, including its solid-state properties, can be evaluated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).^{[11][12][13][14]} DSC can be used to determine the melting point and detect polymorphic forms, while TGA can assess thermal stability and the presence of residual solvents or water.^{[11][12][13][14]}

Troubleshooting Guides

HPLC Analysis

Problem	Possible Cause(s)	Suggested Solution(s)
Peak Tailing	- Silanol interactions with the basic amine group of ER-27319.- Column degradation.- Sample overload.	- Use a base-deactivated column.- Add a competitive base like triethylamine (0.1%) to the mobile phase.- Replace the column.- Reduce the sample concentration.
Ghost Peaks	- Contaminated mobile phase or injection solvent.- Carryover from the autosampler.	- Prepare fresh mobile phase.- Ensure the injection solvent is compatible with the mobile phase.- Implement a robust needle wash method in the autosampler sequence.
Irreproducible Retention Times	- Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.	- Prepare mobile phase accurately and consistently.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is functioning correctly.
Loss of Signal/Sensitivity	- Analyte degradation in solution.- Detector malfunction.- Sample adsorption onto vials or tubing.	- Prepare fresh sample solutions.- Check detector lamp and settings.- Use inert vials and tubing.

Sample Preparation

Problem	Possible Cause(s)	Suggested Solution(s)
Incomplete Dissolution	- Incorrect solvent.- Insufficient solvent volume.- Low sample quality.	- ER-27319 maleate is soluble in water (up to 75 mM) and DMSO (up to 100 mM).[1] Use the appropriate solvent.- Ensure sufficient solvent is used to fully dissolve the sample.- If solubility issues persist, sonication may be helpful.
Sample Degradation During Preparation	- Exposure to light or heat.- Unstable pH of the solution.	- Protect solutions from light and store at recommended temperatures.- Use buffered solutions if pH stability is a concern.

Data Presentation

Table 1: Physicochemical Properties of ER-27319 Maleate

Property	Value	Reference
Chemical Name	10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate	[1]
Molecular Formula	C ₁₈ H ₂₀ N ₂ O · C ₄ H ₄ O ₄	[1]
Molecular Weight	396.17 g/mol	[1]
Purity (Typical)	≥98% (by HPLC)	[1]
Solubility	Soluble to 75 mM in water and 100 mM in DMSO	[1]
Storage	Desiccate at +4°C	[1]

Table 2: Typical HPLC Parameters for Purity Assessment

Parameter	Recommended Condition
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10-90% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detector Wavelength	254 nm
Injection Volume	10 µL

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

Objective: To quantify the purity of **ER-27319 maleate** and detect any impurities.

Materials:

- **ER-27319 maleate** sample
- HPLC grade acetonitrile, water, and formic acid
- Volumetric flasks and pipettes
- HPLC system with a UV detector

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.
 - Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix well.

- Standard Solution Preparation:
 - Accurately weigh approximately 10 mg of **ER-27319 maleate** reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
- Sample Solution Preparation:
 - Accurately weigh approximately 10 mg of the **ER-27319 maleate** test sample and prepare as described for the standard solution.
- Chromatographic Conditions:
 - Set up the HPLC system with the parameters outlined in Table 2.
- Analysis:
 - Inject the standard solution to determine the retention time and peak area of **ER-27319 maleate**.
 - Inject the sample solution.
 - Calculate the purity of the sample by comparing the peak area of **ER-27319 maleate** in the sample chromatogram to the total area of all peaks (Area Percent method).

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of **ER-27319 maleate** under stress conditions.

Materials:

- **ER-27319 maleate** sample
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- 30% Hydrogen peroxide (H₂O₂)

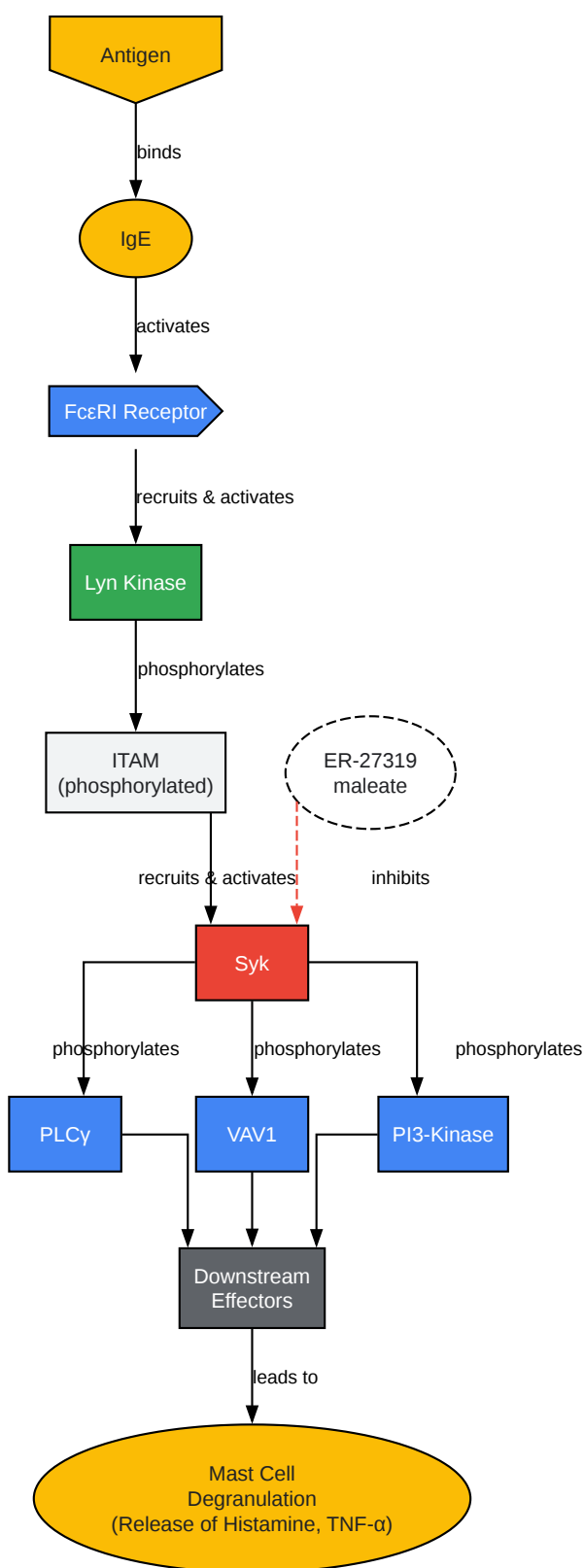
- Heating oven, UV lamp

Procedure:

- Acid Degradation: Dissolve 10 mg of **ER-27319 maleate** in 10 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize a 1 mL aliquot with 1 M NaOH before HPLC analysis.
- Base Degradation: Dissolve 10 mg of **ER-27319 maleate** in 10 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize a 1 mL aliquot with 1 M HCl before HPLC analysis.
- Oxidative Degradation: Dissolve 10 mg of **ER-27319 maleate** in 10 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Analyze directly by HPLC.
- Thermal Degradation: Place 10 mg of solid **ER-27319 maleate** in an oven at 105°C for 48 hours. Dissolve the sample in the mobile phase before HPLC analysis.
- Photolytic Degradation: Expose a solution of **ER-27319 maleate** (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours. Analyze directly by HPLC.
- Analysis: Analyze all stressed samples by HPLC-UV and LC-MS to separate and identify any degradation products.

Visualizations

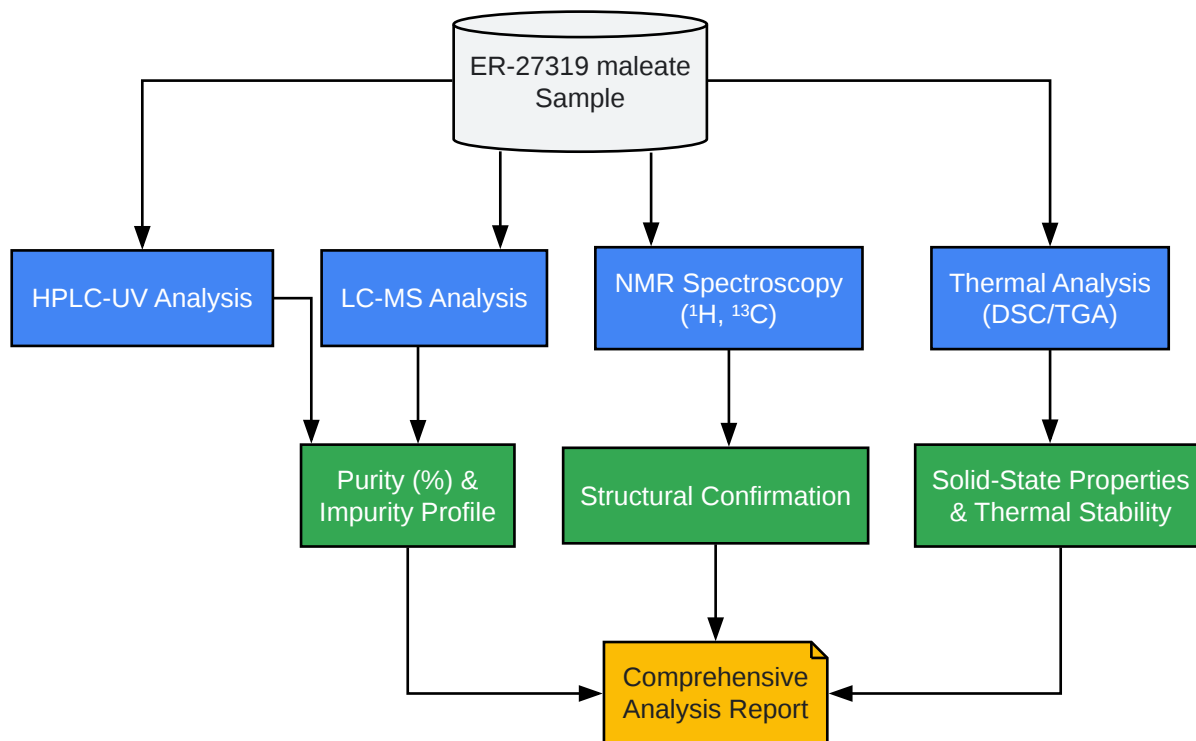
Syk Kinase Signaling Pathway



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Caption: Syk Kinase Signaling Pathway and the inhibitory action of **ER-27319 maleate**.

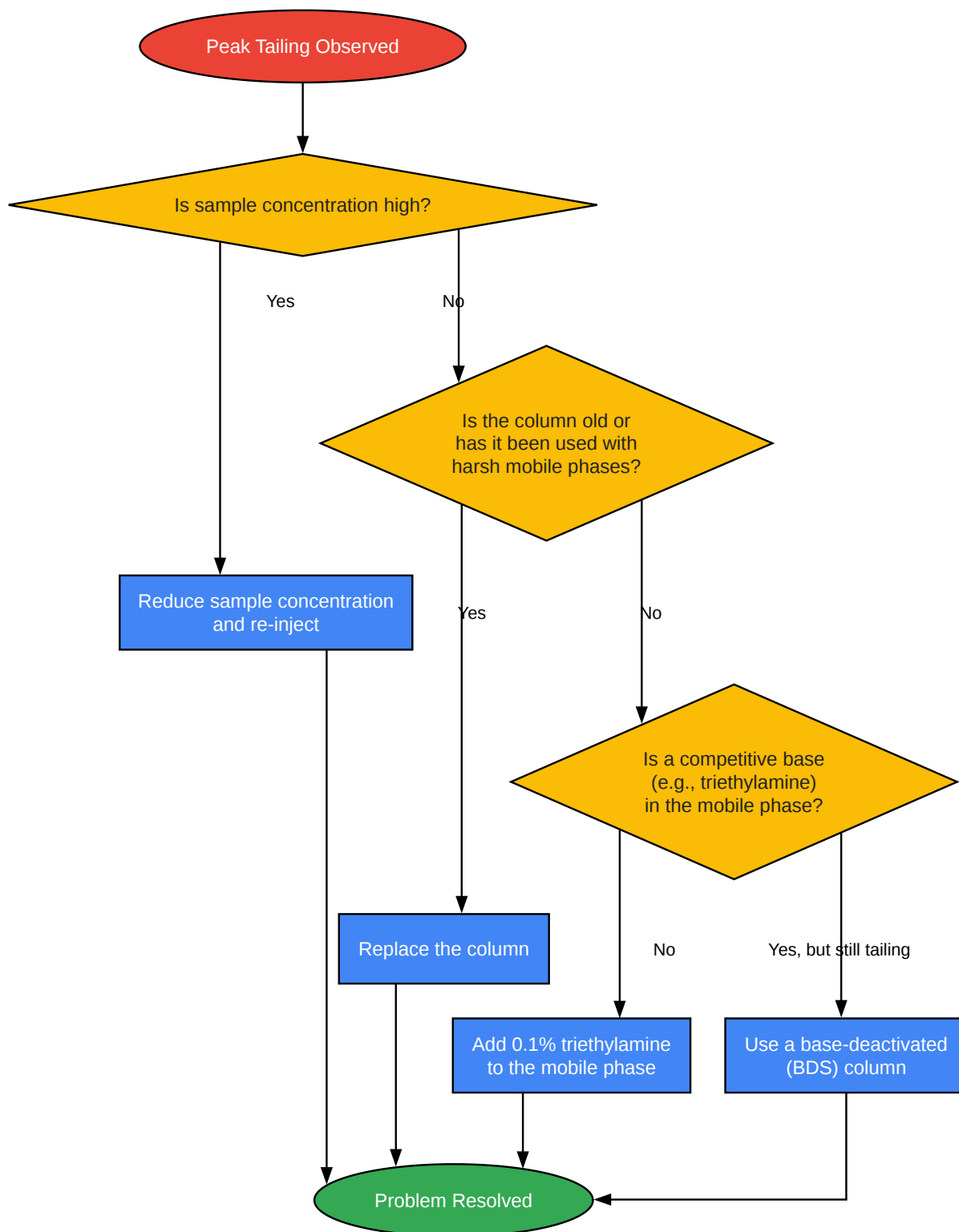
Experimental Workflow for Purity and Integrity Assessment



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Caption: Workflow for the comprehensive assessment of **ER-27319 maleate** purity and integrity.

Troubleshooting Logic for HPLC Peak Tailing



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